molecular formula C13H7BrF6N4O B3032410 (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylamide CAS No. 1642300-95-5

(E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylamide

Cat. No.: B3032410
CAS No.: 1642300-95-5
M. Wt: 429.11
InChI Key: HBVDYJJWHRUQMW-RUDMXATFSA-N
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Description

The compound “2-Propenamide, 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-bromo-, (2E)-” is a chemical compound with the linear formula C17H11F6NO . It has a molecular weight of 359.274 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Microwave-Assisted Synthesis and Bio-Evaluation

A study by Jha and Ramarao (2017) explores the microwave-assisted synthesis of novel bis(trifluoromethyl) phenyl-triazole-pyridine hybrid analogs. These compounds, including derivatives of 2-Propenamide, show potential in combating bacterial and fungal pathogens, suggesting their role in developing new antimicrobial agents (Jha & Ramarao, 2017).

Heterocyclic Compound Functionalization

Haggam's research in 2015 focuses on the functionalization of heterocyclic compounds. This work indicates potential applications in synthesizing various derivatives with potential biological activities, relevant to the study of compounds like 2-Propenamide (Haggam, 2015).

Metal-Organic Frameworks (MOFs) Development

Niu et al. (2012) discuss the synthesis of metal-organic frameworks (MOFs) using various N-donor ligands. Their work highlights the structural versatility of these compounds, which could include derivatives of 2-Propenamide, pointing towards applications in material science and catalysis (Niu et al., 2012).

Novel Antimicrobial Agents

Abdel-Wahab et al. (2017) investigate the synthesis of novel pyrazolyltriazole and dihydropyrazolylthiazole derivatives, demonstrating their antimicrobial properties. This research underscores the potential of using 2-Propenamide derivatives in developing new antimicrobial drugs (Abdel-Wahab et al., 2017).

Synthesis of Bis(triazolothiadiazines)

Sarhan, Badawy, and Elwahy (2014) delve into the synthesis of novel bis(triazolothiadiazines). Their research could provide insights into the chemical properties and applications of 2-Propenamide derivatives in various chemical syntheses and potential industrial applications (Sarhan, Badawy, & Elwahy, 2014).

Coordination Polymers and Their Properties

Yang et al. (2013) explore the construction of Cu(II) and Cd(II) coordination polymers using bis(triazole) ligands. This research highlights the structural diversity and potential applications of compounds related to 2-Propenamide in the field of coordination chemistry and material science (Yang et al., 2013).

Safety and Hazards

The safety data sheet for this compound suggests that immediate medical attention is required in case of contact with eyes or skin . It is also recommended to wash off immediately with plenty of water for at least 15 minutes .

Properties

IUPAC Name

(E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-bromoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrF6N4O/c14-9(10(21)25)4-24-5-22-11(23-24)6-1-7(12(15,16)17)3-8(2-6)13(18,19)20/h1-5H,(H2,21,25)/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVDYJJWHRUQMW-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)C=C(C(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)/C=C(\C(=O)N)/Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrF6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301120676
Record name 2-Propenamide, 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-bromo-, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301120676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1642300-95-5
Record name 2-Propenamide, 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-bromo-, (2E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1642300-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenamide, 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-bromo-, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301120676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylamide
Reactant of Route 2
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(E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylamide
Reactant of Route 3
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(E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylamide
Reactant of Route 4
(E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylamide
Reactant of Route 5
(E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylamide
Reactant of Route 6
(E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylamide

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